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molecular formula C13H19NO2 B8349348 N-methyl-N-(tetrahydropyran-4-yl)-4-hydroxybenzylamine

N-methyl-N-(tetrahydropyran-4-yl)-4-hydroxybenzylamine

Cat. No. B8349348
M. Wt: 221.29 g/mol
InChI Key: JTQUURDHKCHISA-UHFFFAOYSA-N
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Patent
US06627651B1

Procedure details

Into a solution of N-methyl-N-(tetrahydropyran-4-yl)-4-methoxybenzylamine (2.19 g) in dichloromethane (20 ml) was added at −78° C. a solution of boron tribromide in dichloromethane (11 ml). After gradually raising the temperature from −78° C. to room temperature, the resulting mixture was stirred for 2 hours, an additional solution of boron tribromide in dichloromethane (5 ml) was again added thereto, and the resulting mixture was stirred at room temperature for 30 minutes. The reaction mixture was mixed with an aqueous solution of sodium bicarbonate under ice cooling and was extracted with dichloromethane, and the extract was concentrated under reduced pressure. Thereto were added 1 N hydrochloric acid and diethyl ether to extract the aqueous layer. The extract was adjusted to pH 8 by adding an aqueous solution of potassium carbonate and was then extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride, was dried (anhydrous magnesium sulfate) and was then concentrated under reduced pressure. The residue was subjected to purification using silica gel column chromatography (ethyl acetate/methanol) to obtain N-methyl-N-(tetrahydropyran-4-yl)-4-hydroxybenzylamine (206 mg) as a light yellow, oily substance.
Name
N-methyl-N-(tetrahydropyran-4-yl)-4-methoxybenzylamine
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16]C)=[CH:12][CH:11]=1)[CH:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.B(Br)(Br)Br.C(=O)(O)[O-].[Na+]>ClCCl>[CH3:1][N:2]([CH2:9][C:10]1[CH:11]=[CH:12][C:13]([OH:16])=[CH:14][CH:15]=1)[CH:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
N-methyl-N-(tetrahydropyran-4-yl)-4-methoxybenzylamine
Quantity
2.19 g
Type
reactant
Smiles
CN(C1CCOCC1)CC1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
11 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After gradually raising the temperature from −78° C. to room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Thereto were added 1 N hydrochloric acid and diethyl ether
EXTRACTION
Type
EXTRACTION
Details
to extract the aqueous layer
ADDITION
Type
ADDITION
Details
by adding an aqueous solution of potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was subjected to purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C1CCOCC1)CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 206 mg
YIELD: CALCULATEDPERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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